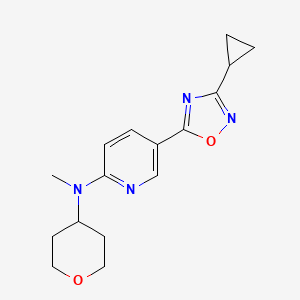![molecular formula C21H24N2O2 B4118322 2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4118322.png)
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Overview
Description
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is a chemical compound that belongs to the class of spiro compounds. It has been found to have potential therapeutic applications due to its unique chemical structure. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. 5]nonan-1-one.
Mechanism of Action
The mechanism of action of 2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of certain neurotransmitters such as serotonin and dopamine. It may also modulate the activity of ion channels in the brain, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of certain neurotransmitters, leading to a decrease in their levels. It has also been shown to modulate the activity of ion channels in the brain, leading to its anticonvulsant effects. The compound has been found to have low toxicity and to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity and good tolerability in animal studies. However, the compound has some limitations, including its limited solubility in water and its relatively low potency compared to other compounds with similar therapeutic applications.
Future Directions
There are several future directions for research on 2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis and improve its potency and solubility. Additionally, more studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, it may be interesting to explore its potential applications in other therapeutic areas, such as neurodegenerative diseases and pain management.
Conclusion:
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been studied for its antitumor, anticonvulsant, and antidepressant properties. The compound has been found to inhibit the activity of enzymes involved in the biosynthesis of certain neurotransmitters and to modulate the activity of ion channels in the brain. It has several advantages for lab experiments, but also has some limitations. Future research directions include investigating its mechanism of action, optimizing its synthesis, and exploring its potential applications in other therapeutic areas.
Scientific Research Applications
2-anilino-3-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has been found to have potential therapeutic applications. It has been studied for its antitumor, anticonvulsant, and antidepressant properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anticonvulsant activity in animal models and to exhibit antidepressant-like effects in behavioral tests.
properties
IUPAC Name |
2-anilino-1-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-18-12-10-16(11-13-18)19-21(14-6-3-7-15-21)20(24)23(19)22-17-8-4-2-5-9-17/h2,4-5,8-13,19,22H,3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDPUQRNPJEOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3(CCCCC3)C(=O)N2NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-(phenylamino)-2-azaspiro[3.5]nonan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)

![2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118251.png)
![methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4118257.png)


![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxyphenyl)azetidin-1-yl]acetamide](/img/structure/B4118276.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118314.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4118336.png)